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molecular formula C17H19BrO2 B8738443 1-Bromo-5-(4-ethoxybenzyl)-2-methoxy-4-methylbenzene

1-Bromo-5-(4-ethoxybenzyl)-2-methoxy-4-methylbenzene

Cat. No. B8738443
M. Wt: 335.2 g/mol
InChI Key: JWQITVZFOKTZRR-UHFFFAOYSA-N
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Patent
US07910619B2

Procedure details

Then, the title compound (5.80 g) was synthesized from 5-bromo-4-methoxy-2-methylbenzoic acid (4.93 g, 0.0201 mol) and phenetole by a similar method as in Preparation Example 14.
Quantity
4.93 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([O:12][CH3:13])=[CH:4][C:5]([CH3:11])=[C:6]([CH:10]=1)[C:7](O)=O.[C:14]1([O:20][CH2:21][CH3:22])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>>[Br:1][C:2]1[C:3]([O:12][CH3:13])=[CH:4][C:5]([CH3:11])=[C:6]([CH2:7][C:17]2[CH:18]=[CH:19][C:14]([O:20][CH2:21][CH3:22])=[CH:15][CH:16]=2)[CH:10]=1

Inputs

Step One
Name
Quantity
4.93 g
Type
reactant
Smiles
BrC=1C(=CC(=C(C(=O)O)C1)C)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1OC)C)CC1=CC=C(C=C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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